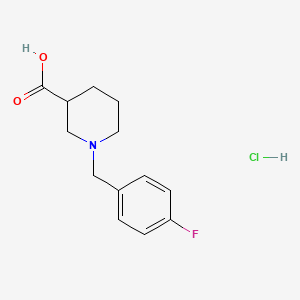

1-(4-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride

Description

1-(4-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride (CAS: Not explicitly provided; related free acid CAS: 832737-45-8) is a fluorinated piperidine derivative with a molecular formula of C₁₃H₁₇ClFNO₂ and a molecular weight of 273.74 g/mol. It is characterized by a piperidine ring substituted with a carboxylic acid group at the 3-position and a 4-fluorobenzyl group at the 1-position, forming a hydrochloride salt. The compound is utilized exclusively in scientific research, particularly as an intermediate in organic synthesis and pharmaceutical development. It is stored at room temperature and classified as an irritant (Xi hazard symbol).

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]piperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2.ClH/c14-12-5-3-10(4-6-12)8-15-7-1-2-11(9-15)13(16)17;/h3-6,11H,1-2,7-9H2,(H,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYQLDGUHLPUIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=C(C=C2)F)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, as well as scaling up the process for large-scale production.

Chemical Reactions Analysis

1-(4-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(4-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It is used in the study of biological pathways and mechanisms, particularly those involving neurotransmitters and receptors.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights structural variations and key physicochemical differences between the target compound and analogous piperidine-carboxylic acid derivatives:

Key Observations :

- Positional Isomerism : Shifting the carboxylic acid group from the 3- to 4-position on the piperidine ring (e.g., 1-(4-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride) alters conformational flexibility and hydrogen-bonding capacity, impacting receptor binding in drug design.

Biological Activity

1-(4-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride (also referred to as compound 1) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SARs), and relevant case studies based on diverse research findings.

Chemical Structure and Properties

- Chemical Name : this compound

- Molecular Formula : C12H14ClFN2O2

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of compound 1 is primarily attributed to its interaction with various molecular targets, including:

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways that regulate mood and cognition.

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, affecting processes such as glucose metabolism and neurotransmitter regulation.

Anticancer Properties

Recent studies have indicated that 1-(4-Fluorobenzyl)piperidine derivatives exhibit significant anticancer activities. For instance, a study reported the compound's effectiveness against several cancer cell lines, demonstrating IC50 values ranging from 7.9 to 92 µM, indicating its potential as an anticancer agent .

Antimicrobial Effects

Preliminary investigations suggest that this compound may possess antimicrobial properties. Its structural features allow it to interact with bacterial membranes or inhibit specific enzymes crucial for bacterial growth .

Neuropharmacological Effects

The compound's ability to modulate neurotransmitter systems suggests potential anxiolytic and antidepressant-like effects. Studies have shown that similar compounds can enhance serotonin and dopamine signaling, which are critical in mood regulation .

Structure-Activity Relationships (SAR)

The SAR analysis of related piperidine derivatives indicates that modifications to the piperidine ring and substituents significantly affect biological activity. For example, the presence of the fluorobenzyl group enhances lipophilicity and receptor affinity, which correlates with improved pharmacological profiles .

Data Table: Biological Activity Overview

| Activity Type | Description | IC50 Values (µM) |

|---|---|---|

| Anticancer | Inhibition of cell growth in cancer lines | 7.9 - 92 |

| Antimicrobial | Potential inhibition of bacterial growth | TBD |

| Neuropharmacological | Modulation of neurotransmitter receptors | TBD |

Case Studies

- Anticancer Activity :

- Neuropharmacological Assessment :

Q & A

Q. What are the optimal synthetic routes for 1-(4-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride, and how can reaction conditions be optimized for high yield?

Methodological Answer: A multi-step synthesis is typically employed, involving:

- Step 1 : Hydrolysis of ester precursors using hydrochloric acid (HCl) under reflux (93–96°C for 17 hours) to yield the carboxylic acid .

- Step 2 : Neutralization with NaOH (pH 6.5) to precipitate intermediates, followed by solvent extraction (e.g., isopropanol/dichloromethane) .

- Step 3 : Recrystallization in ethanol/ethyl acetate to purify the final product .

Optimization Strategies : - Monitor reaction progress via TLC or HPLC to adjust reaction times and temperatures.

- Use inert atmospheres (e.g., argon) during sensitive steps to prevent oxidation .

Q. How should researchers characterize the structural and purity profile of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the fluorobenzyl and piperidine moieties. Compare chemical shifts with related compounds (e.g., 4-(4-Fluorobenzoyl)piperidine hydrochloride, δ~7.4 ppm for aromatic protons) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns and UV detection .

- Elemental Analysis : Verify stoichiometry of C, H, N, and Cl.

Q. What are the recommended storage conditions to ensure the stability of this compound?

Methodological Answer:

- Storage : Keep in sealed containers under inert gas (argon) to prevent hygroscopic degradation .

- Temperature : Store at 2–8°C for long-term stability.

- Handling : Avoid exposure to moisture and strong light. Pre-dry solvents for recrystallization to minimize hydrolysis .

Advanced Research Questions

Q. How can computational modeling and cheminformatics tools accelerate reaction design for derivatives of this compound?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict intermediates and transition states, reducing trial-and-error experimentation .

- Data-Driven Optimization : Apply cheminformatics platforms to analyze reaction databases, identifying optimal catalysts (e.g., Pd(OAc)/XPhos) and solvent systems (e.g., tert-butanol for coupling reactions) .

- Virtual Screening : Simulate substituent effects (e.g., fluorobenzyl vs. chlorobenzyl) on bioactivity using molecular docking .

Q. What methodologies are effective in resolving discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 1-benzyl-4-piperidone derivatives) to assign ambiguous signals .

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks in crowded spectra.

- Density Functional Theory (DFT) : Calculate theoretical NMR shifts to verify experimental assignments .

- Contradiction Analysis : If MS and elemental analysis conflict, re-isolate the compound to rule out impurities .

Q. How can researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Studies :

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions.

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (e.g., HCl vapors) .

- Emergency Response : For spills, neutralize acidic residues with sodium bicarbonate and dispose of waste via approved chemical channels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.